Mal-PEG3-oxyamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

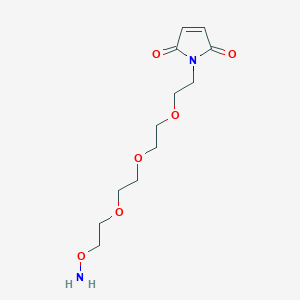

Mal-PEG3-oxyamine is a chemical compound that belongs to the class of polyethylene glycol derivatives. This compound contains an amino functional group attached to the end of a polyethylene glycol chain, which is further modified with a maleimide group at the other end. The amino group is known for its ability to react with other molecules through covalent bonds, making this compound a valuable tool in pharmaceutical research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG3-oxyamine typically involves the reaction of polyethylene glycol with a maleimide derivative and an oxyamine derivative. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts to facilitate the reaction. The process may involve multiple steps, including purification and characterization of the final product to ensure high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography, is essential to achieve the desired purity levels required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Mal-PEG3-oxyamine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes.

Reduction: The oxime formed can be reduced to a stable carbon-nitrogen bond.

Substitution: The maleimide group can react with thiol groups to form stable thioether linkages.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like sodium borohydride.

Substitution: Thiol-containing compounds under mild conditions (pH 6.5-7.5).

Major Products Formed

Oxidation: Oximes.

Reduction: Stable carbon-nitrogen bonds.

Substitution: Thioether linkages.

Scientific Research Applications

Bioconjugation

Bioconjugation refers to the process of covalently linking biomolecules to other molecules, such as drugs or imaging agents. Mal-PEG3-oxyamine plays a crucial role in this area due to its ability to form stable linkages with thiol-containing molecules, such as proteins and peptides.

- Thiol-Maleimide Chemistry : The maleimide group reacts specifically with thiol groups on cysteine residues of proteins, forming stable thioether bonds. This reaction is essential for the development of targeted therapies and diagnostic tools .

- Applications in Antibody-Drug Conjugates (ADCs) : this compound is frequently used to link antibodies with cytotoxic drugs, enhancing the specificity and efficacy of cancer therapies. The stability of the conjugate improves therapeutic outcomes by reducing off-target effects .

Drug Delivery Systems

The compound is pivotal in developing advanced drug delivery systems that enhance the solubility and bioavailability of therapeutic agents.

- Nanocarrier Development : this compound can be conjugated to nanoparticles, allowing for the targeted delivery of drugs. This method improves drug release profiles and minimizes systemic toxicity .

- Biosensors : The compound has been used in creating biosensors that detect specific biomolecules. By attaching fluorescent dyes or other imaging probes via the maleimide group, researchers can develop sensitive detection systems for various applications .

Imaging Agents

This compound is also employed in the production of imaging agents for both in vitro and in vivo studies.

- Fluorescent Imaging : The compound can be conjugated with fluorescent markers, enabling visualization of biological processes at the cellular level. This application is particularly useful in cancer research and drug development .

Case Study 1: Antibody Conjugation Strategy

A study demonstrated a site-specific antibody conjugation strategy using this compound to functionalize virus-based nanoparticles (VNPs). This method allowed for precise targeting of therapeutic agents to specific cells, enhancing treatment efficacy while minimizing side effects .

Case Study 2: Nanoparticle Functionalization

Research involving maleimide-functionalized nanoparticles showed that conjugating this compound to nanoparticles improved their stability and controlled drug release rates. The study highlighted optimal reaction conditions for maximizing conjugation efficiency, emphasizing the importance of this compound in nanomedicine .

Mechanism of Action

Mal-PEG3-oxyamine exerts its effects through the covalent attachment of therapeutic agents to the polyethylene glycol chain via the amino group. This attachment enhances the solubility and stability of the therapeutic agents, allowing for prolonged circulation time in vivo. The maleimide group reacts with thiol groups on target molecules, forming stable thioether linkages that facilitate targeted delivery and controlled release of the therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Mal-PEG2-oxyamine: Contains a shorter polyethylene glycol chain.

Mal-amide-PEG3-oxyamine: Similar structure but with an amide linkage instead of an oxyamine.

Uniqueness

Mal-PEG3-oxyamine is unique due to its specific combination of a maleimide group and an oxyamine group attached to a polyethylene glycol chain. This unique structure allows for versatile applications in drug delivery and surface modification, providing enhanced stability and solubility compared to other similar compounds .

Properties

IUPAC Name |

1-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O6/c13-20-10-9-19-8-7-18-6-5-17-4-3-14-11(15)1-2-12(14)16/h1-2H,3-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNKYYFFIPLBEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCOCCON |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.